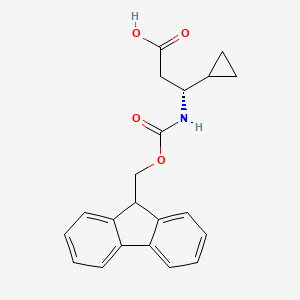

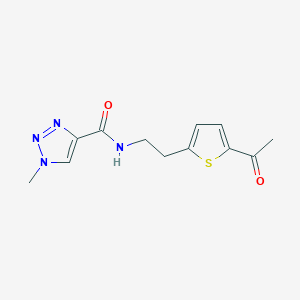

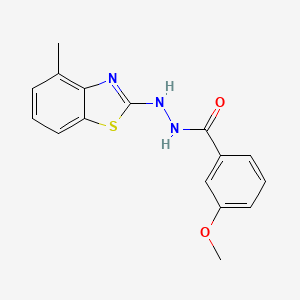

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide" often involves multicomponent reactions, utilizing precursors like N1,N3-di(pyridin-2-yl)-malonamide, aldehydes, and malononitrile in aqueous conditions, employing bases such as triethylamine at room temperature. These methods are designed to efficiently construct the complex molecular framework while allowing for functional group interconversion and the introduction of diverse substituents (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using a combination of spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule, revealing the spatial orientation of the cyclohexyl, thiophene, and fluoropyrimidinyl groups and their electronic interactions, which are crucial for understanding the compound's reactivity and binding properties (Jayarajan et al., 2019).

Chemical Reactions and Properties

Compounds containing the fluoropyrimidinyl group and thiophene moiety often exhibit unique chemical reactivity, including participation in cycloaddition reactions, nucleophilic substitutions, and electrophilic additions. The fluorine atom contributes to the molecule's electrophilic character, making it a reactive site for various chemical transformations. These properties are explored in the context of synthesizing novel derivatives with enhanced biological or physical properties (Jayarajan et al., 2019).

Physical Properties Analysis

The physical properties of "N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide" and similar compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the fluoropyrimidinyl group, in particular, can affect the compound's lipophilicity and solubility in organic solvents, which are critical parameters for its application in material science and drug development (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the compound. The cyclohexyl and thiophene rings contribute to the molecule's stability and reactivity, while the fluoropyrimidinyl group can enhance the compound's ability to engage in hydrogen bonding and dipole-dipole interactions, affecting its interaction with biological targets and solvents (Jayarajan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide and its derivatives have been studied for their potential anticancer properties. For example, one study reported the synthesis of various compounds with this core structure and evaluated their potential as kinase inhibitors, a crucial aspect in the development of cancer treatments (Wada et al., 2012). Another study focused on the synthesis and evaluation of fluorinated amino-heterocyclic compounds bearing this moiety, which showed promising antimicrobial and anticancer activities (Bawazir & Abdel-Rahman, 2018).

Molecular Docking and NLO Properties

Several studies have also explored the molecular docking and nonlinear optical (NLO) properties of compounds with this structure. For instance, Jayarajan et al. (2019) synthesized compounds through a water-mediated reaction and conducted a detailed analysis, including molecular docking studies, to explore their interactions with biological targets such as tubulin (Jayarajan et al., 2019).

Fluorine Substituted Amino Compounds Research

Research into fluorine-substituted amino compounds bearing the 5-fluoropyrimidin-2-yl moiety has shown that they exhibit significant antimicrobial properties, highlighting the broader potential of these compounds in medicinal chemistry (Bawazir & Abdel-Rahman, 2018).

Synthesis and Formylation

The synthesis and formylation of related compounds have been a topic of interest as well. Research by Markov et al. (2013) showed that treatment of certain carboxamides with cyclic ketones leads to the formation of oxazine derivatives, providing insights into the synthetic pathways of these complex molecules (Markov et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds with the 5-fluoropyrimidin-2-yl moiety. Poojari et al. (2012) described a microwave-assisted one-pot cyclization process for the efficient synthesis of thiopyrimidines, demonstrating the evolving techniques in chemical synthesis (Poojari et al., 2012).

HIV Integrase Inhibition

Research into HIV integrase inhibitors identified N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents with potent inhibition capabilities. Modifications to these molecules showed significant effects on their HIV-integrase inhibitory potencies, suggesting the importance of this structural moiety in antiviral research (Pace et al., 2007).

Eigenschaften

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S/c16-10-8-17-15(18-9-10)21-12-5-3-11(4-6-12)19-14(20)13-2-1-7-22-13/h1-2,7-9,11-12H,3-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTHWLLWOLLRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)